molecular formula C6H10 B086901 Cyclohexene CAS No. 110-83-8

Cyclohexene

Cat. No. B086901
Key on ui cas rn: 110-83-8
M. Wt: 82.14 g/mol
InChI Key: HGCIXCUEYOPUTN-UHFFFAOYSA-N
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Patent
US08648218B2

Procedure details

In this example, the reaction time was set to 0.5, 1 and 2 hours, respectively. The experimental results were described as follows. When the reaction time was 0.5 hour, the selectivity of crude phenol was 100%, wherein phenol was 60% and the rest was o-cresol and m-cresol. When the reaction time was 1 hour, the selectivity of crude phenol was about 85%, and the rest was cyclohexanone. When the reaction time was 2 hours, the selectivity of crude phenol was about 82%. In this product, cyclohexene was also obtained in addition to cyclohexanone. Therefore, the o-methoxyphenol was first formed into phenol and other phenolic compounds via a hydrocracking reaction. As the reaction time was increased, the cyclohexanone was formed by the continuous hydrogenation reaction and de-olefin. Next, the cyclohexene was further formed by hydrodeoxygenation. Thus, to this example, when the reaction time was set to 0.5 hour, the phenolic compounds with high yield were immediately obtained. However, as the reaction time was prolonged, other hydrogenated by-products were generated instead.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1(O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8]1(C)[C:13]([OH:14])=[CH:12][CH:11]=[CH:10][CH:9]=1.C1C(O)=CC=CC=1C.C1(=O)CCCCC1>>[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.[C:13]1(=[O:14])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was set to 0.5, 1 and 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The experimental results
WAIT
Type
WAIT
Details
When the reaction time was 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
When the reaction time was 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1=CCCCC1
Name
Type
product
Smiles
C1(CCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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